molecular formula C21H22N2 B5118771 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine

3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine

Cat. No. B5118771
M. Wt: 302.4 g/mol
InChI Key: FIIMUBJUAWSBRS-UHFFFAOYSA-N
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Description

3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a member of the family of pyridine-based compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine is not fully understood, but it is believed to involve multiple pathways. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine also modulates the activity of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to activate various signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have various biochemical and physiological effects. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its neuroprotective and cognitive-enhancing properties, which make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The limitations of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. One direction is to further elucidate the mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine and its interactions with various neurotransmitters and signaling pathways. Another direction is to optimize the synthesis method of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine to improve its yield and purity. Additionally, future research could focus on the development of novel formulations of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine that improve its solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in humans for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with piperidine in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. The yield of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

Scientific Research Applications

3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic properties, particularly in the field of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to improve cognitive function and memory in animal models and human clinical trials.

properties

IUPAC Name

3-[1-(naphthalen-2-ylmethyl)piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-2-7-19-14-17(10-11-18(19)6-1)16-23-13-4-3-9-21(23)20-8-5-12-22-15-20/h1-2,5-8,10-12,14-15,21H,3-4,9,13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIMUBJUAWSBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]pyridine

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